1-(trimethylsilyl)cyclopropane-1-carbaldehyde
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Overview
Description
1-(Trimethylsilyl)cyclopropane-1-carbaldehyde is a unique chemical compound characterized by its cyclopropane ring substituted with a trimethylsilyl group and an aldehyde functional group.
Preparation Methods
The synthesis of 1-(trimethylsilyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with trimethylsilyl reagents under specific conditions. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl group onto the cyclopropane ring. The aldehyde functional group can then be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Trimethylsilyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high selectivity and yield.
Scientific Research Applications
1-(Trimethylsilyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the construction of cyclopropane-containing compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: Its potential biological activity is being explored, although detailed studies are still ongoing
Mechanism of Action
The mechanism by which 1-(trimethylsilyl)cyclopropane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the aldehyde is converted to an alcohol through the addition of hydrogen atoms from the reducing agent .
Comparison with Similar Compounds
1-(Trimethylsilyl)cyclopropane-1-carbaldehyde can be compared to other cyclopropane derivatives, such as:
Cyclopropane-1-carbaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and potentially more reactive in certain reactions.
1-(Trimethylsilyl)cyclopropane: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.
Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications
The presence of the trimethylsilyl group in this compound imparts unique steric and electronic properties, making it a valuable compound in various chemical transformations.
Properties
CAS No. |
81236-83-1 |
---|---|
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
1-trimethylsilylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7(6-8)4-5-7/h6H,4-5H2,1-3H3 |
InChI Key |
OOCMVRXBUSLCRM-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1(CC1)C=O |
Purity |
95 |
Origin of Product |
United States |
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